Pyrglccer
Description
Pyrglccer (hypothetical name) is presumed to be an inorganic or organometallic compound based on the evidence’s focus on industrial inorganic chemistry and analytical methodologies . A detailed introduction would require:
- Structural characterization: NMR, XRD, or HPLC data (if applicable) to confirm purity and structure. and emphasize solvent consistency for NMR comparisons and the need for raw data verification .
- Functional properties: Applications in catalysis, pharmaceuticals, or materials science, with references to analogous compounds (e.g., polyaniline, PVC) mentioned in and .
- Synthesis protocols: Industrial production methods (e.g., solvent extraction, metallurgical processes) as per and .
Properties
CAS No. |
110668-37-6 |
|---|---|
Molecular Formula |
C50H73NO8 |
Molecular Weight |
816.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldecanamide |
InChI |
InChI=1S/C50H73NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h20,22,24-26,28-33,41-43,47-50,52-53,55-57H,2-19,21,23,27,34-35H2,1H3,(H,51,54)/b26-20+/t41-,42+,43+,47+,48-,49+,50+/m0/s1 |
InChI Key |
VPLAPDLWNKTQOP-NFXMJHJRSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Synonyms |
N-(10-(1-pyrenyl)decanoyl)glucocerebroside PyrGlcCe |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Criteria for Comparison
Structural similarity :
- Example: If Pyrglccer is a metal-organic framework (MOF), compare it to ZIF-8 or UiO-66 in terms of ligand-metal coordination and porosity .
- mandates solvent-matching for NMR comparisons; discrepancies due to solvent differences require additional structural validation (e.g., FTIR, mass spectrometry) .
Functional similarity: For catalytic applications, compare turnover frequency (TOF), stability under operational conditions, and substrate specificity. stresses using ≥2 methodologies (e.g., experimental + computational) to validate claims . For pharmaceutical relevance, contrast bioavailability, toxicity profiles, and purity standards (≥95% purity for purchased/extracted compounds, per and ) .
Hypothetical Data Table
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Purity (%) | 98.5 | 99.2 | 97.8 |
| Thermal Stability (°C) | 320 | 290 | 350 |
| Catalytic TOF (h⁻¹) | 1,200 | 950 | 1,500 |
| Solubility (mg/mL) | 12.4 | 8.7 | 15.1 |
Data validation: Reproducibility requires HPLC/UPLC analysis () .
Methodological Considerations
- Analytical techniques : Use HPLC with SPHERISORB® columns () and adhere to IUPAC unit conventions (e.g., °C, nm, mg) as per and .
- Literature synthesis: Cross-reference peer-reviewed journals (e.g., Toxicology and Applied Pharmacology guidelines in ) and avoid non-credible sources .
- Critical gaps : Highlight unresolved challenges (e.g., scalability, environmental toxicity) using ’s framework for identifying research gaps .
Limitations and Recommendations
- The absence of primary data on this compound necessitates hypothetical modeling. Future work should consult specialized databases (e.g., PubChem, ChemSpider) as noted in .
- Adhere to RSC and APA formatting standards for citations and references () .
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